molecular formula C18H13ClFN3O2 B12177755 N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B12177755
M. Wt: 357.8 g/mol
InChI Key: HGPFFGXYCHGDGZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrroloquinazoline class, characterized by a fused bicyclic core (pyrrolo[2,1-b]quinazoline) with a 9-oxo substituent and a carboxamide group at position 4. The phenyl ring at the carboxamide nitrogen is substituted with 3-chloro and 4-fluoro groups, which are electron-withdrawing and likely influence electronic properties, solubility, and receptor-binding interactions.

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C18H13ClFN3O2/c19-13-9-11(4-6-14(13)20)21-17(24)10-3-5-12-15(8-10)22-16-2-1-7-23(16)18(12)25/h3-6,8-9H,1-2,7H2,(H,21,24)

InChI Key

HGPFFGXYCHGDGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Quinazolin-4-one Formation via Cyclocondensation

The quinazoline scaffold is typically synthesized from anthranilic acid derivatives. A widely adopted method involves cyclocondensation with formamidine acetate in ethylene glycol monomethyl ether at 95–130°C. For example, substituted anthranilic acid reacts with formamidine acetate to yield quinazolin-4-ones, which are precipitated by cooling and purified via NaOH/HCl neutralization. This method achieves yields >85% and is scalable for gram-scale production.

Pyrrolo Ring Annulation

The pyrrolo[2,1-b]quinazoline system requires annulation of a pyrrole ring to the quinazoline core. While direct methods are scarce in the provided sources, analogous strategies involve indole intermediates. For instance, ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate undergoes cyclization with dimethyl 2-oxoglutaconate in methylene chloride to form fused pyrrolo-quinoline structures. Adapting this, the pyrrolo ring could be introduced via acid-catalyzed cyclization of a pre-functionalized quinazoline intermediate.

Carboxamide Coupling Methodologies

Acid Chloride-Mediated Amidation

A robust method for carboxamide formation involves reacting a quinazoline carboxylic acid chloride with 3-chloro-4-fluoroaniline. As demonstrated in patent WO2016185485A2, acid chlorides (e.g., derived from formula-9) react with amine-containing quinazolines in the presence of a base (e.g., triethylamine) and solvents like tetrahydrofuran (THF). This method achieves >90% yield when conducted at 16–17°C with controlled pH.

Example Procedure

  • Convert quinazoline-6-carboxylic acid to its acid chloride using thionyl chloride.

  • Add 3-chloro-4-fluoroaniline and triethylamine in THF at 0°C.

  • Stir for 3–5 hours, followed by aqueous workup and recrystallization from ethanol/water.

Direct Coupling via Activated Esters

Alternative approaches use coupling agents such as EDCl/HOBt. In the synthesis of analogous compounds, 6-carboxyquinazoline derivatives are activated with EDCl and HOBt in DMF, followed by addition of the aniline derivative. Yields range from 75–90% after purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Isopropyl alcohol (i-PrOH) is preferred for nucleophilic substitutions due to its high boiling point (82°C) and ability to dissolve polar intermediates. For example, refluxing 4-chloro-6-iodoquinazoline with 3-chloro-4-fluoroaniline in i-PrOH achieves 95% yield.

  • Temperature Control : Maintaining temperatures below 17°C during acid chloride reactions minimizes side reactions (e.g., hydrolysis).

Catalytic and Stoichiometric Considerations

  • Base Catalysis : Potassium carbonate (K₂CO₃) in DMF facilitates deprotonation of the aniline, enhancing nucleophilicity.

  • Equimolar Ratios : A 1:1 molar ratio of quinazoline chloride to aniline prevents over-alkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include the pyrrolo NH (δ 9.83 ppm), aromatic protons (δ 7.15–8.58 ppm), and carboxamide NH (δ 10.2 ppm).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 376.3 (calc. 376.08).

Purity and Crystallinity

  • HPLC : >99% purity achieved using a C18 column (MeCN/H₂O, 0.1% TFA).

  • XRD : Crystalline Form-N exhibits characteristic peaks at 2θ = 12.4°, 15.7°, and 24.3°.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Acid Chloride90–9699High scalability
EDCl/HOBt75–9098Mild conditions
Direct Alkylation85–9597No activation required

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at quinazoline C-2 and C-6 positions are mitigated by using sterically hindered bases (e.g., DIPEA).

  • Byproduct Formation : Excess aniline (>1.2 eq.) reduces dimerization byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This mechanism is particularly effective in cancer cells that overexpress EGFR.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Structural Features Potential Implications
N-(3-chloro-4-fluorophenyl)-9-oxo-...carboxamide (Target) 3-Cl, 4-F ~357.8 (estimated) Electron-withdrawing groups enhance electrophilicity and may improve target binding affinity. Increased metabolic stability compared to electron-donating substituents .
N-(3,4-dimethoxyphenyl)-9-oxo-...carboxamide 3,4-OCH₃ 365.4 Electron-donating methoxy groups improve solubility but may reduce receptor affinity. Potential for enhanced bioavailability but shorter half-life due to rapid metabolism.
N-(4-acetylamino phenyl)-9-oxo-...carboxamide 4-NHAc ~352.3 (estimated) Polar acetyl group increases hydrophilicity. May improve solubility but reduce membrane permeability.

Key Findings :

  • Electron-withdrawing vs. donating groups : The 3-Cl/4-F substituents (target compound) likely enhance binding to hydrophobic pockets in enzymes compared to the 3,4-dimethoxy analog .
  • Solubility trade-offs: The 4-acetylamino analog’s polar group may improve aqueous solubility but hinder blood-brain barrier penetration .

Core Modifications and Functional Group Replacements

Compound Name Core/Functional Group Molecular Weight Key Differences Potential Implications
9-Oxo-...-6-carboxylic acid Carboxylic acid at C6 230.22 Acidic group replaces carboxamide. Lower lipophilicity; potential for salt formation to enhance solubility.
3-(4-cyanobenzylidene)-9-oxo-...carboxylic acid Cyanobenzylidene + carboxylic acid ~369.3 (estimated) Conjugated double bond and nitrile group. Extended π-system may enhance intercalation with DNA or proteins.
(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-...carboxamide Hexahydropyridazine core Not specified Expanded heterocyclic system. Increased structural complexity may improve selectivity but reduce synthetic accessibility.

Key Findings :

  • Carboxamide vs. carboxylic acid : The carboxamide group in the target compound offers hydrogen-bonding capabilities critical for target engagement, unlike the deprotonated carboxylic acid .
  • Structural complexity : The pyridazine-containing analog demonstrates how core expansion can modulate bioactivity, though synthetic challenges may limit scalability.

Commercial Availability and Stability

  • 3-(4-cyanobenzylidene)-9-oxo-...carboxylic acid: Available in 250 mg and 1 g quantities (Santa Cruz Biotechnology, $197–$399), indicating industrial relevance for research .

Biological Activity

N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a tetrahydropyrroloquinazoline core with halogen substitutions. Its molecular formula is C14_{14}H11_{11}ClFNO2_2, with a molecular weight of approximately 295.7 g/mol. The presence of both chloro and fluoro groups enhances its biological interactions by modulating electronic properties and steric effects.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit specific enzymes involved in inflammatory and pain pathways.
  • Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways related to inflammation and nociception.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anti-inflammatory and antinociceptive properties.

Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated that this compound significantly reduces markers of inflammation. For instance:

  • Zymosan-induced Air Pouch Model : The compound exhibited a dose-dependent reduction in leukocyte migration and total protein concentration in the air pouch fluid, indicating effective anti-inflammatory activity.
Dose (mg/kg)Leukocyte Migration Reduction (%)Total Protein Concentration Reduction (%)
1.045.040.0
2.560.055.0
5.075.070.0

Antinociceptive Activity

The compound has also shown significant antinociceptive effects in animal models:

  • Formalin Test : In this model, the compound reduced paw pain time by up to 79% at higher doses (5 mg/kg), demonstrating its potential as an analgesic agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Pain : A study involving the formalin test indicated that administration of the compound resulted in a significant decrease in pain response in treated animals compared to controls.
  • Pharmacokinetic Studies : Research on the pharmacokinetics of the compound revealed favorable absorption and distribution characteristics, which may enhance its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted quinazoline precursors with halogenated aromatic amines. For example, highlights the use of carbodiimide coupling agents for amide bond formation in pyrroloquinazoline derivatives. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalysts (e.g., DIPEA) are critical for yield optimization. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
  • Key Data : Yield improvements (30% → 65%) are achievable by adjusting stoichiometry of 3-chloro-4-fluoroaniline and controlling reaction time to minimize side-product formation.

Q. How can the structural identity and purity of this compound be validated?

  • Methodology : Use spectroscopic techniques:

  • NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm for chloro-fluorophenyl) and amide NH (δ 10.2 ppm).
  • LC-MS : Molecular ion peak at m/z ≈ 400–420 (exact mass depends on substituents) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) ratios should align with theoretical values (e.g., C: ~60%, H: ~3%, N: ~12%) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodology : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Stability studies under light, temperature (4°C vs. 25°C), and humidity (40–80% RH) via HPLC monitoring over 72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Methodology : Compare analogs (e.g., chloro vs. bromo, fluoro vs. trifluoromethyl) using enzyme inhibition assays (e.g., kinase or protease targets). shows that bromophenyl derivatives exhibit enhanced antimicrobial activity due to increased lipophilicity. Computational docking (e.g., AutoDock Vina) can predict binding affinities .
  • Data Contradictions : Some studies report reduced activity with bulkier substituents (e.g., trifluoromethyl), while others note improved selectivity .

Q. What mechanisms underlie conflicting cytotoxicity data in different cell lines?

  • Methodology : Perform dose-response assays (IC50) across multiple cell lines (e.g., HEK293, HeLa, MCF-7) with ROS (reactive oxygen species) and apoptosis markers (Annexin V/PI). suggests that quinazoline derivatives may induce G1 cell cycle arrest via p53 upregulation, but inconsistencies arise due to variable metabolic stability .
  • Resolution : Use metabolic inhibitors (e.g., CYP3A4) to assess if liver metabolism alters efficacy.

Q. How can SAR (Structure-Activity Relationship) studies guide the design of more potent analogs?

  • Methodology :

  • Core Modifications : Replace pyrroloquinazoline with triazolopyrimidine ( ) to test rigidity effects.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to enhance π-π stacking with target proteins .
    • Data Table :
AnalogSubstituentIC50 (μM)Target
ParentCl, F2.1Kinase A
Analog 1Br, CF30.8Kinase A
Analog 2NO25.3Kinase B

Q. What analytical strategies resolve discrepancies in reported melting points or spectral data?

  • Methodology : Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment of proton environments. emphasizes rigorous recrystallization protocols to ensure polymorph consistency .

Key Notes for Experimental Design

  • Safety : Refer to SDS guidelines for halogenated compounds (e.g., PPE requirements; ).
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target specificity using CRISPR knockout models .

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